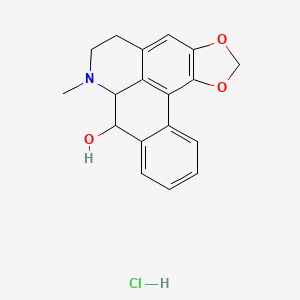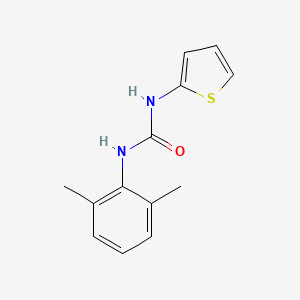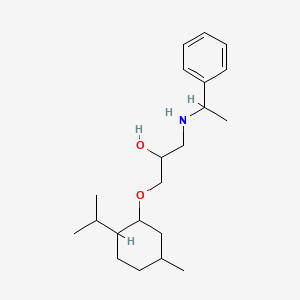
2,3-dihydroxypropyl (E)-pentadec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate can be synthesized through the esterification of 10-pentadecenoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, monopentadecenoin can be produced using similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the product. The industrial production also involves stringent quality control measures to maintain consistency and safety.
化学反応の分析
Types of Reactions: 2,3-dihydroxypropyl (E)-pentadec-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can be reduced to form the saturated monopentadecanoin.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas is a typical method.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated monopentadecanoin.
Substitution: Various acylated derivatives of monopentadecenoin.
科学的研究の応用
2,3-dihydroxypropyl (E)-pentadec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior, phase transitions, and self-assembly in aqueous environments.
Biology: Its role in cellular membranes and its potential as a second messenger in signal transduction pathways are of significant interest.
Medicine: this compound is explored for its bio-compatibility and potential use in drug delivery systems due to its ability to form liquid crystalline phases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties and ability to encapsulate active ingredients.
作用機序
2,3-dihydroxypropyl (E)-pentadec-10-enoate exerts its effects primarily through its interaction with lipid bilayers and cellular membranes. Its ability to form various mesophases, such as lamellar and cubic phases, allows it to modulate membrane properties, including permeability and fluidity. These interactions can influence cellular processes and signal transduction pathways, making it a valuable compound in both biological and industrial applications.
類似化合物との比較
Monomyristolein (C141): A monoacylglycerol with a 14-carbon monounsaturated fatty acid chain.
Monoolein (C181): A monoacylglycerol with an 18-carbon monounsaturated fatty acid chain.
Comparison: 2,3-dihydroxypropyl (E)-pentadec-10-enoate is unique due to its specific chain length and the position of the double bond. Compared to monomyristolein and monoolein, monopentadecenoin exhibits different phase behavior and stability in aqueous environments. Its intermediate chain length provides a balance between the properties of shorter and longer chain monoacylglycerols, making it versatile for various applications.
特性
CAS番号 |
129581-35-7 |
|---|---|
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC名 |
2,3-dihydroxypropyl (E)-pentadec-10-enoate |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h5-6,17,19-20H,2-4,7-16H2,1H3/b6-5+ |
InChIキー |
JZGMGGOBAGTAIR-AATRIKPKSA-N |
SMILES |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
異性体SMILES |
CCCC/C=C/CCCCCCCCC(=O)OCC(CO)O |
正規SMILES |
CCCCC=CCCCCCCCCC(=O)OCC(CO)O |
同義語 |
monopentadecenoin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)

![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)


![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)

![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
